2-(3-Bromophenyl)-2-methylpropanenitrile

Description

Significance of Nitrile Functionality in Advanced Organic Synthesis

The nitrile or cyano group (-C≡N) is a cornerstone of modern organic synthesis due to its unique electronic properties and exceptional chemical versatility. nih.govresearchgate.net Characterized by a triple bond between carbon and nitrogen, this functional group possesses a nucleophilic nitrogen atom, an electrophilic carbon center, and π-coordinating abilities, which together impart a rich and diverse reactivity. nih.govresearchgate.net This versatility allows the nitrile group to serve as a key precursor for a multitude of other functional groups. For instance, nitriles can be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to produce primary amines. ebsco.comallen.in

This transformative potential makes nitriles invaluable intermediates in the synthesis of complex organic frameworks, including pharmaceuticals, agrochemicals, and materials. allen.inguidechem.com The cyano group can participate in a wide array of organic reactions, such as cycloadditions, alkyne insertions, and radical cascade strategies, enabling the construction of important carbo- and heterocyclic structures. nih.govresearchgate.net Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, guiding the introduction of new functionalities at specific positions on a molecule. researchgate.net Its ability to be readily converted into other essential chemical moieties solidifies its role as a fundamental building block in the synthetic chemist's toolkit. researchgate.net

Overview of Synthetic Challenges and Opportunities in Tertiary Nitrile Chemistry

The synthesis of tertiary nitriles, particularly those with an aryl substituent creating a quaternary benzylic carbon center, presents a distinct set of challenges and opportunities. The primary difficulty lies in the construction of the sterically congested quaternary carbon—a carbon atom bonded to four other non-hydrogen atoms. Traditional nucleophilic substitution (SN2) reactions, a common method for nitrile synthesis from alkyl halides, are often inefficient for producing tertiary nitriles due to severe steric hindrance at the tertiary carbon center. chemistrysteps.com

To overcome these hurdles, alternative synthetic strategies have been developed. SN1-type reactions can be employed with tertiary alkyl halides, though they may face challenges with competing elimination reactions and the control of stereochemistry. chemistrysteps.com Modern methods often leverage transition-metal catalysis. For example, the nickel-catalyzed Markovnikov hydrocyanation of α-substituted styrenes provides a pathway to tertiary benzylic nitriles. researchgate.net Another approach involves the nucleophilic aromatic substitution (SNAr) on certain aryl compounds. researchgate.net The development of efficient and selective methods for creating these quaternary α-arylnitriles remains an active area of research, as these motifs are desirable in biologically active molecules and serve as valuable synthetic intermediates. researchgate.net The opportunity lies in creating novel catalytic systems that can construct these challenging structures with high efficiency, atom economy, and selectivity.

Contextualizing 2-(3-Bromophenyl)-2-methylpropanenitrile within Contemporary Chemical Research

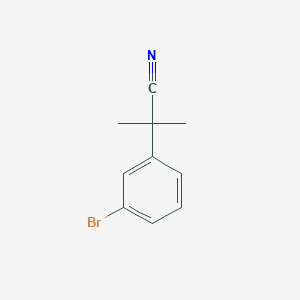

This compound is a compound that embodies the synthetic utility and challenges discussed. Its structure features a tertiary nitrile group attached to a phenyl ring, creating a quaternary benzylic center. Furthermore, the presence of a bromine atom on the aromatic ring at the meta position is of significant strategic importance in contemporary chemical research.

While specific, high-profile research applications focusing solely on this compound are not extensively documented in mainstream literature, its value is understood by its identity as a versatile chemical intermediate. The bromine atom serves as a highly functional "handle" for a vast array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted position, enabling the synthesis of a diverse library of more complex molecules from a single precursor.

Therefore, this compound is best contextualized as a strategic building block. It provides a pre-formed quaternary center—often a challenging motif to construct—and a reactive site (the bromo group) for further molecular elaboration. Researchers in fields like medicinal chemistry and materials science can utilize this compound as a starting material to efficiently access novel structures for investigation as potential pharmaceuticals or functional materials. guidechem.comchempartner.com Its utility lies not as an end-product, but as a crucial intermediate that bridges simple starting materials with complex, high-value target molecules.

Chemical Compound Data

Interactive Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 90433-20-8 |

| Molecular Formula | C10H10BrN |

| Molecular Weight | 224.10 g/mol |

| Appearance | Colorless to light yellow Liquid |

| Storage Temperature | Sealed in dry, Room Temperature |

| InChI Key | NKECRCMIFURWMK-UHFFFAOYSA-N |

| SMILES | CC(C)(C#N)C1=CC(=CC=C1)Br |

Data sourced from multiple chemical databases. chemicalbook.comuni.luchemscene.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKECRCMIFURWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441080 | |

| Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90433-20-8 | |

| Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromophenyl 2 Methylpropanenitrile and Analogous Tertiary Nitriles

Established Synthetic Routes for Tertiary Alkyl Nitriles

Alkylation of Arylacetonitriles

A primary and effective method for the synthesis of tertiary α-aryl nitriles involves the exhaustive alkylation of an arylacetonitrile precursor. This strategy hinges on the acidity of the α-protons of the nitrile, which can be removed by a strong base to form a nucleophilic carbanion.

The synthesis of α,α-dimethyl-4-bromophenylacetonitrile, a close analog of 2-(3-bromophenyl)-2-methylpropanenitrile, has been achieved through the methylation of 4-bromophenylacetonitrile. This reaction typically employs a methylating agent, such as methyl iodide, in the presence of a base and a phase transfer catalyst. The process involves dissolving the starting arylacetonitrile in a suitable solvent system, followed by the addition of the base and catalyst, and then the methylating agent. This method has been reported to yield the desired tertiary nitrile with a purity exceeding 99% and in yields ranging from 84% to 90%.

Iodomethane is a particularly effective methylating agent for these transformations due to its high reactivity in SN2 reactions. The iodide ion is an excellent leaving group, facilitating the nucleophilic attack by the nitrile carbanion.

The success of the alkylation of arylacetonitriles is critically dependent on the choice of a sufficiently strong base to deprotonate the α-carbon. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the nitrogen atom of the nitrile group. Very strong bases are required for the deprotonation of acetonitrile (B52724), and the same principle applies to its aryl-substituted derivatives.

The deprotonated species, a nitrile anion, is a potent nucleophile that readily participates in alkylation reactions with electrophiles like alkyl halides. The reaction proceeds via a dehydrohalogenation/alkylation sequence, where the base facilitates the removal of a proton from the arylacetonitrile, and the resulting anion displaces the halide from the alkylating agent to form a new carbon-carbon bond.

Nucleophilic Substitution Strategies for Nitrile Formation

An alternative approach to nitrile synthesis involves the direct displacement of a leaving group by a cyanide nucleophile. However, the application of classical SN1 and SN2 mechanisms for the formation of tertiary nitriles presents significant challenges.

The SN2 (substitution nucleophilic bimolecular) mechanism, which is effective for primary and secondary alkyl halides, is generally not viable for tertiary centers. The steric hindrance around the tertiary carbon prevents the backside attack required for an SN2 reaction.

Conversely, the SN1 (substitution nucleophilic unimolecular) mechanism proceeds through a carbocation intermediate. While tertiary carbocations are relatively stable, reactions involving strong nucleophiles like cyanide on tertiary substrates are often complicated by competing elimination reactions (E1), which lead to the formation of alkenes rather than the desired nitrile. Therefore, direct cyanation of a tertiary alkyl halide is often not a practical synthetic route.

Transition-Metal-Catalyzed Cyanation of Aryl Halides

Modern synthetic chemistry offers powerful tools for the formation of carbon-cyanide bonds through transition-metal catalysis. Palladium- and copper-based systems are particularly prominent in the cyanation of aryl halides. These methods provide an alternative pathway to aryl nitriles and have seen significant advancements in recent years, offering milder reaction conditions and broader functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction.

Palladium-catalyzed cyanation reactions have been extensively developed, utilizing various cyanide sources such as potassium ferrocyanide, a non-toxic alternative to simple cyanide salts. These reactions can be performed in aqueous media and at temperatures ranging from room temperature to 40 °C, which allows for safer and cleaner reaction profiles. The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. A variety of ligands have been developed to improve the efficiency and scope of these reactions.

Copper-catalyzed cyanation of aryl halides also represents a valuable synthetic strategy. These reactions can be promoted by various ligands and can utilize different cyanide sources. Copper catalysis can be particularly advantageous in certain contexts, sometimes offering different reactivity or selectivity compared to palladium systems. Recent developments include copper-catalyzed domino halide exchange-cyanation procedures and the use of novel cyanide surrogates.

While these methods are powerful for introducing a nitrile group onto an aromatic ring, they would require a starting material that already possesses the tertiary carbon structure for the direct synthesis of this compound.

Palladium-Catalyzed Approaches for Aryl Nitriles

Palladium-catalyzed cyanation represents a powerful and versatile method for the synthesis of benzonitriles from aryl halides. researchgate.net First reported by Takagi in 1973, this reaction has become a staple in organic synthesis due to its high catalytic efficiency and tolerance for a wide range of functional groups. researchgate.netnih.govrsc.org The catalytic cycle is generally understood to proceed via the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the active catalyst. researchgate.net

A significant challenge in palladium-catalyzed cyanation is catalyst deactivation. The cyanide anion can strongly coordinate to palladium intermediates, poisoning the catalyst and hindering the reaction. researchgate.netnih.gov To mitigate this, various strategies have been developed, including the use of less soluble cyanide salts like sodium cyanide (NaCN) or zinc cyanide (Zn(CN)₂), which maintain a low concentration of free cyanide in the reaction mixture. researchgate.netnih.gov Another effective approach is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and stable cyanide source that is effective for the cyanation of both aryl bromides and chlorides. nih.govorganic-chemistry.org

The choice of ligand is crucial for a successful transformation. Sterically demanding and electron-rich phosphine (B1218219) ligands have been shown to facilitate the cyanation of challenging substrates, including electron-rich aryl chlorides, under relatively mild conditions. organic-chemistry.org Catalyst systems combining palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with biphosphine ligands have proven effective. nih.govrsc.org

| Catalyst System | Cyanide Source | Substrate | Key Features |

| Pd/Phosphine/Amine | KCN | Aryl Chlorides | Use of co-catalysts like TMEDA can improve productivity. researchgate.net |

| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Aryl Halides | Effective, non-toxic cyanide source; avoids catalyst poisoning. nih.gov |

| Pd/C / dppf | Zn(CN)₂ | Aryl Bromides/Chlorides | A practical method applicable to a variety of substrates. organic-chemistry.orgblogspot.com |

| Pd(DPEPhos)Cl₂ | K₄[Fe(CN)₆] | Heteroaryl Halides | Efficient for electron-deficient heterocyclic substrates. researchgate.net |

Nickel-Catalyzed Cyanation of Aryl Bromides

As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for cyanation reactions. wikipedia.org Nickel-catalyzed methods have been developed for a broad range of substrates, including aryl bromides, chlorides, and sulfonates, demonstrating wide functional group tolerance. researchgate.netrsc.org These reactions often employ inexpensive nickel salts like NiCl₂ in combination with ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos. researchgate.net The use of a reducing agent, such as zinc powder, is typically required to generate the active Ni(0) species from a Ni(II) precatalyst. researchgate.net

The application of microwave heating has significantly advanced nickel-catalyzed cyanation. researchgate.netresearchgate.net Microwave irradiation offers a more efficient and rapid heating method compared to conventional techniques, leading to drastically reduced reaction times and often improved product yields. researchgate.netresearchgate.net For instance, the cyanation of aryl bromides and chlorides using NaCN and NiBr₂ can be completed in as little as 10 minutes under microwave conditions, a substantial improvement over conventional heating methods. researchgate.net This rapid, efficient, and cost-effective approach makes microwave-assisted nickel-catalyzed cyanation a highly attractive methodology in organic synthesis. researchgate.net

To address the toxicity concerns associated with metal cyanides, research has focused on alternative cyanating agents. Cyanogen (B1215507) bromide (BrCN) has been successfully employed as a cost-effective and commercially available cyanide source in nickel-catalyzed reductive cyanation of aryl halides. mdpi.comnih.gov This method demonstrates broad substrate scope and excellent functional group tolerance under mild conditions. mdpi.com Other alternatives include the use of alkyl isocyanides, which can effectively cyanate (B1221674) aryl iodides and bromides. rsc.org Furthermore, acetonitrile has been utilized as a "green" cyanide source through a C-CN bond cleavage mechanism, assisted by a nickel catalyst and an organosilicon reductant, thereby avoiding the use of toxic metal cyanides altogether. nih.gov

| Catalyst System | Cyanating Reagent | Key Features |

| NiCl₂·1,10-phen / Zn | Cyanogen Bromide (BrCN) | Operationally simple, mild conditions, broad scope. mdpi.comnih.gov |

| Ni(dppf)Cl₂ / DABAL-Me₃ | Zinc Cyanide (Zn(CN)₂) | Uses a soluble reductant. organic-chemistry.org |

| NiCl₂ / Xantphos / PMHS | Zinc Cyanide (Zn(CN)₂) | Air-tolerant system using a green silane (B1218182) reductant. researchgate.net |

| Ni(MeCN)₆₂ / 1,10-phen | Acetonitrile | Toxic cyanide-free method via C-CN bond cleavage. nih.gov |

| Nickel Catalyst | Alkyl Isocyanides | Tolerates a range of functional groups. rsc.org |

Copper-Catalyzed Cyanation Strategies

Copper-catalyzed cyanation, historically known as the Rosenmund-von Braun reaction, is one of the oldest methods for introducing a nitrile group onto an aromatic ring. wikipedia.orgorganic-chemistry.org The traditional reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper(I) cyanide (CuCN), which can complicate product purification. organic-chemistry.org Modern advancements have transformed this process into a more efficient and practical catalytic method.

Significant progress has been made in developing copper-catalyzed cyanations that operate under milder conditions with only catalytic amounts of a copper source. organic-chemistry.org One notable development is a domino halide exchange-cyanation procedure for aryl bromides. This method uses a catalytic amount of CuI, along with KI and a diamine ligand, to convert aryl bromides to nitriles in an apolar solvent like toluene. organic-chemistry.org This approach simplifies product isolation and exhibits excellent functional group compatibility. organic-chemistry.org

The success of modern copper-catalyzed reactions is heavily dependent on ligand design. Ligands play a critical role in stabilizing the copper catalyst, enhancing its reactivity, and influencing the reaction's selectivity. In the domino halide exchange-cyanation, for example, a simple diamine ligand is crucial for the reaction's efficiency. organic-chemistry.org For other transformations, such as the cyanation of heterocycle C-H bonds, N-donor ligands like 1,10-phenanthroline (B135089) have been shown to be essential for achieving the desired product. nih.gov The development of anionic tridentate ligands has also been shown to enhance the reducing ability of Cu(I), enabling challenging transformations under mild conditions. researchgate.net The careful selection and design of ligands are therefore paramount to expanding the scope and utility of copper-catalyzed cyanation.

In line with the principles of green chemistry, significant effort has been directed toward finding safer and more environmentally benign cyanide sources. numberanalytics.com One approach involves using combined sources that generate the cyanide ion in situ, avoiding the direct handling of highly toxic reagents. For instance, a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) can serve as a cyanide source in copper-mediated cyanations of aryl halides. nih.gov Formamide has also been developed as a cyanide-free source for this transformation. blogspot.com Acetonitrile is another example of a greener alternative that can function as a slow-release source of cyanide, mitigating catalyst deactivation and reducing toxicity risks compared to traditional metal cyanides. rsc.org These innovations represent a move towards more practical, safer, and sustainable methods for the synthesis of important aryl nitrile compounds. rsc.org

Novel and Emerging Synthetic Transformations Leading to Tertiary Nitriles

The synthesis of tertiary nitriles, such as this compound, is of significant interest due to the prevalence of this structural motif in biologically active compounds and its utility as a versatile synthetic intermediate. organic-chemistry.org Traditional synthetic routes often face limitations, prompting the development of novel and more efficient catalytic methodologies. Recent advancements have focused on hydrocyanation of unsaturated systems and photoredox catalysis, offering milder conditions, improved functional group tolerance, and enhanced selectivity.

Hydrocyanation of Unsaturated Systems

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon multiple bond, is a direct and atom-economical method for synthesizing nitriles. mdpi.com Modern approaches have refined this process to control regioselectivity, enabling the synthesis of complex branched and tertiary nitriles.

A significant breakthrough in the synthesis of tertiary benzylic nitriles is the development of a nickel-catalyzed Markovnikov hydrocyanation of α-substituted styrenes. organic-chemistry.orgacs.org This method selectively adds the cyanide group to the more substituted carbon of the double bond, directly yielding the desired tertiary nitrile structure. acs.org A key advantage of this transformation is that it proceeds without the need for a Lewis acid co-catalyst, which was often a requirement in previous methods. organic-chemistry.orgacs.org The absence of a Lewis acid imparts the reaction with an exceptional tolerance for a wide array of functional groups, including those typically sensitive to Lewis acids like hydroxyl (-OH) and primary amine (-NH2) groups. organic-chemistry.orgacs.org

The reaction is typically performed using a nickel(0) precursor, such as Ni(cod)2, in combination with a suitable phosphine ligand. organic-chemistry.org Optimization studies have identified specific ligands that effectively promote the desired Markovnikov selectivity. organic-chemistry.org This protocol has been shown to be applicable to a broad range of α-substituted styrenes, affording the corresponding tertiary benzylic nitriles in good to excellent yields. acs.org The utility of this method has been demonstrated in the preparation of intermediates for compounds like ε-caprolactam and tetrahydro-β-carboline. organic-chemistry.org Furthermore, preliminary investigations into an asymmetric version of this reaction have shown potential for enantioselective synthesis of chiral tertiary nitriles. acs.org

Table 1: Examples of Ni-Catalyzed Markovnikov Hydrocyanation of α-Substituted Styrenes organic-chemistry.org

| Entry | α-Substituted Styrene Substrate | Product | Yield (%) |

| 1 | α-Methylstyrene | 2-Phenylpropanenitrile | 92 |

| 2 | 1-(p-Tolyl)vinyl acetate (B1210297) | 2-(p-Tolyl)propanenitrile | 85 |

| 3 | 1-(4-Methoxyphenyl)propen-2-ol | 2-(4-Methoxyphenyl)propanenitrile | 78 |

| 4 | 1-(4-Chlorophenyl)propen-2-ol | 2-(4-Chlorophenyl)propanenitrile | 88 |

Regioselective Hydrocyanation of Allenes

Allenes have emerged as versatile substrates for hydrocyanation reactions, providing access to allylic nitriles which can contain tertiary or quaternary carbon centers. rsc.orgresearchgate.net Nickel-catalyzed systems have been developed that exhibit excellent regioselectivity in the hydrocyanation of both mono- and 1,1-disubstituted allenes. rsc.orguni-freiburg.de These reactions typically yield the branched β,γ-allylic nitrile as the major product. uni-freiburg.de The process can tolerate various functional groups, such as esters, ethers, and even free carboxylic acids. uni-freiburg.de

In addition to nickel, copper-based catalytic systems have also proven effective for the formal hydrocyanation of allenes. d-nb.infonih.gov One such method involves a copper-catalyzed hydroalumination of the allene (B1206475) with diisobutylaluminum hydride (DIBAL-H), followed by a cyanation step using an electrophilic cyanating agent like p-toluenesulfonyl cyanide (TsCN). d-nb.infonih.gov This two-step, one-pot sequence allows for the highly regio- and stereoselective synthesis of β,γ-unsaturated nitriles bearing α-all-carbon quaternary centers. d-nb.infonih.gov This copper-catalyzed protocol is applicable to a wide range of di- and trisubstituted allenes and proceeds under mild conditions. d-nb.info

Table 2: Regioselective Hydrocyanation of Various Allenes nih.gov

| Entry | Allene Substrate | Catalyst System | Product Type | Yield (%) |

| 1 | 1,1-Diphenylallene | IPrCuCl / DIBAL-H, then TsCN | α-Quaternary Nitrile | 95 |

| 2 | 1-Decylallene | IPrCuCl / DIBAL-H, then TsCN | Tertiary Nitrile | 90 |

| 3 | 1-Cyclohexylallene | IPrCuCl / DIBAL-H, then TsCN | Tertiary Nitrile | 79 |

| 4 | 1-(4-Chlorobenzyl)allene | IPrCuCl / DIBAL-H, then TsCN | Tertiary Nitrile | 85 |

Photoredox Catalysis in Nitrile Synthesis

Visible-light photoredox catalysis has revolutionized many areas of organic synthesis by enabling novel transformations under exceptionally mild conditions. chinesechemsoc.orgacs.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates that are otherwise unreactive. acs.org

The cyanation of aryl halides is a fundamental method for preparing aryl nitriles. chinesechemsoc.org However, traditional transition-metal-catalyzed methods often face challenges due to the strong binding of the cyanide ion to the metal center, which can impede key steps in the catalytic cycle like oxidative addition and reductive elimination. chinesechemsoc.orgchinesechemsoc.org The merger of photoredox catalysis with nickel catalysis provides a powerful solution to this problem. chinesechemsoc.orgchinesechemsoc.org

In this dual catalytic system, a photocatalyst absorbs visible light and oxidizes a Ni(II)-aryl intermediate to a transient, highly reactive Ni(III) species. chinesechemsoc.orgchinesechemsoc.org This higher oxidation state facilitates the subsequent transfer of the cyanide group and the final reductive elimination step to release the aryl nitrile product. chinesechemsoc.orgresearchgate.net This strategy allows the cyanation of a wide variety of aryl and alkenyl halides to proceed at room temperature under benign conditions. chinesechemsoc.orgchinesechemsoc.org It avoids the use of hypertoxic cyanation reagents, air-sensitive Ni(0) precursors, and excess metal waste, making it a more sustainable approach. chinesechemsoc.orgchinesechemsoc.org

Table 3: Scope of Dual Photoredox-Nickel Catalyzed Cyanation of Aryl Halides chinesechemsoc.org

| Entry | Aryl Halide | Cyanation Reagent | Product | Yield (%) |

| 1 | 4-Bromobiphenyl | KCN | 4-Cyanobiphenyl | 93 |

| 2 | 4-Iodoacetophenone | KCN | 4-Cyanoacetophenone | 85 |

| 3 | 2-Bromonaphthalene | KCN | 2-Cyanonaphthalene | 91 |

| 4 | (E)-β-Bromostyrene | KCN | Cinnamonitrile | 75 |

Visible Light-Enabled Cyanation Processes

The application of visible light to nitrile synthesis extends beyond dual-catalytic systems. organic-chemistry.org Various processes have been developed that leverage light to generate reactive intermediates for cyanation. For instance, visible light can promote nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as a stable and less toxic cyanating agent. organic-chemistry.org

Furthermore, photoredox catalysis using organic dyes like eosin (B541160) Y can activate potassium alkyltrifluoroborates towards cyanation. acs.org In these systems, the excited photocatalyst initiates a radical-based pathway, allowing for the conversion of the alkyltrifluoroborates into the corresponding nitriles using reagents like tosyl cyanide as a radical trap. acs.org Photocatalyst-free approaches have also been described, where commercially available bromoacetonitrile (B46782) can serve as an efficient cyanating reagent in photoinduced nickel-catalyzed reactions. acs.org These methods highlight the versatility of visible light as a renewable energy source to drive challenging chemical transformations, including the synthesis of diverse nitrile-containing molecules under mild conditions. acs.orgtaylorandfrancis.com

Table 4: Examples of Visible Light-Enabled Cyanation Reactions

| Entry | Substrate | Cyanating Agent | Catalyst/Conditions | Product | Reference |

| 1 | 4-Bromotoluene | 1,4-Dicyanobenzene | Ni-catalyst / Visible Light | 4-Methylbenzonitrile | organic-chemistry.org |

| 2 | Potassium (Boc-aminomethyl)trifluoroborate | Tosyl Cyanide | Acridinium photocatalyst / Visible Light | Boc-aminomethylnitrile | acs.org |

| 3 | 4-Phenylphenyl Bromide | Bromoacetonitrile | Ni-catalyst / Visible Light (photocatalyst-free) | 4-Cyanobiphenyl | acs.org |

| 4 | Pyrazole | Ammonium Thiocyanate | Graphite-phase carbon nitride (g-C3N4) / Visible Light | 4-Thiocyanatopyrazole | researchgate.net |

Reductive Cyanation Methodologies

Reductive cyanation has emerged as a powerful tool for the synthesis of nitriles, offering alternatives to traditional methods that often employ toxic cyanide salts. These modern approaches typically involve the use of a transition-metal catalyst to couple an organic electrophile with a safer cyanide source under reductive conditions.

Nickel-catalyzed reductive cyanation provides an effective route for converting aryl halides into the corresponding aryl nitriles. mdpi.com This method is advantageous due to its operational simplicity and tolerance of a wide range of functional groups. mdpi.com

The reaction typically employs a nickel(II) salt as a precatalyst, which is reduced in situ to the active Ni(0) species by a stoichiometric reductant, such as zinc or manganese powder. The catalytic cycle is believed to proceed through the oxidative addition of the aryl halide to the Ni(0) complex, forming a Ni(II) intermediate. This is followed by reduction to a Ni(I) species, which then reacts with a cyanating agent. Finally, reductive elimination yields the desired aryl nitrile and regenerates the active nickel catalyst. mdpi.com

Various cyanide sources have been successfully utilized in these reactions. For instance, cyanogen bromide (BrCN) has been shown to be an effective, commercially available, and cost-effective cyanation reagent for the nickel-catalyzed conversion of a variety of aryl halides. mdpi.com This protocol has demonstrated success in late-stage cyanation of natural products and drugs, highlighting its synthetic utility. mdpi.com

Another approach involves a transnitrilation mechanism using a stable, carbon-bound electrophilic CN reagent like 2-methyl-2-phenyl malononitrile (B47326) (MPMN). organic-chemistry.orgsci-hub.ru This method avoids the in situ release of free cyanide, which can poison the catalyst. organic-chemistry.org The addition of sodium bromide (NaBr) has been found to be crucial for expanding the substrate scope to more challenging electrophiles like aryl chlorides and triflates, as it facilitates the initial oxidative addition step. organic-chemistry.orgacs.org

| Aryl Halide Substrate | Cyanating Agent | Catalyst System | Reductant | Yield (%) |

| Aryl Bromide | BrCN | NiBr₂ | Zn | Moderate to Good |

| Aryl Iodide | BrCN | NiBr₂ | Zn | Moderate to Good |

| Aryl Chloride | MPMN | NiBr₂(bpy) | Zn | Good |

| Aryl Triflate | MPMN | NiBr₂(bpy) | Zn | Good |

This table presents generalized findings from nickel-catalyzed reductive cyanation reactions. Yields are described qualitatively as reported in the source material. mdpi.comorganic-chemistry.org

Conversion of Alcohols to Nitriles

The direct conversion of alcohols to nitriles represents an atom-economical and environmentally benign synthetic strategy. These methods often proceed via oxidation of the alcohol to an aldehyde intermediate, followed by condensation with an ammonia (B1221849) source and subsequent oxidation of the resulting imine.

A highly practical method for the synthesis of nitriles from primary alcohols involves a copper-catalyzed aerobic double dehydrogenative cascade. organic-chemistry.orgpkusz.edu.cnnih.govacs.org This process utilizes a catalytic system typically composed of copper(I) iodide (CuI), a bipyridine (bpy) ligand, and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) under an oxygen atmosphere. organic-chemistry.orgpkusz.edu.cnacs.org Aqueous ammonia serves as the nitrogen source. organic-chemistry.orgpkusz.edu.cnnih.gov

The reaction is believed to proceed through two distinct dehydrogenation steps. First, the Cu/TEMPO system catalyzes the aerobic oxidation of the primary alcohol to an aldehyde. pkusz.edu.cnacs.org This aldehyde then undergoes rapid condensation with ammonia to form an imine in situ. The transient imine intermediate is then subjected to a second oxidation cycle, also catalyzed by the copper system, to afford the final nitrile product. pkusz.edu.cn This methodology is notable for its mild reaction conditions, often proceeding at ambient or slightly elevated temperatures, and its tolerance for a broad range of functional groups on both aromatic and aliphatic alcohols. organic-chemistry.orgpkusz.edu.cn

| Alcohol Substrate | Catalyst System | Oxidant | Nitrogen Source | Temperature (°C) |

| Benzylic Alcohols | CuI, bpy, TEMPO | O₂ (air) | aq. NH₃ | Ambient |

| Aliphatic Alcohols | CuI, bpy, TEMPO | O₂ (air) | aq. NH₃ | 50 |

This table summarizes typical conditions for the aerobic double dehydrogenative synthesis of nitriles from alcohols. organic-chemistry.orgpkusz.edu.cn

Recent advancements in catalysis have introduced photocatalytic and electrocatalytic methods for the conversion of alcohols to nitriles, offering sustainable alternatives to traditional thermal processes. acs.orgorganic-chemistry.org

Electrocatalysis provides a direct route to nitriles from primary alcohols and ammonia under benign conditions in aqueous electrolytes. chemrxiv.orgchemrxiv.org One reported system uses a simple nickel catalyst. The reaction is proposed to follow a dehydrogenation-imination-dehydrogenation sequence, where in-situ formed Ni²⁺/Ni³⁺ redox species act as the active sites for the conversion. chemrxiv.org This electrochemical approach has been successfully applied to a variety of aromatic, aliphatic, and heterocyclic primary alcohols. chemrxiv.org

Photocatalysis has also been explored for nitrile synthesis. For example, a mild and sustainable method utilizes 1,4-dicyanobenzene as the cyanide source for the conversion of primary alcohols into nitriles without the need for transition-metal catalysts. organic-chemistry.org These emerging catalytic strategies represent a promising frontier for the green synthesis of valuable nitrile compounds. acs.org

Transnitrilation and Anion-Relay Strategies for Quaternary Centers

The construction of nitrile-bearing quaternary carbon centers is a significant synthetic challenge. A novel and efficient approach to this problem utilizes an equilibrium-driven transnitrilation and anion-relay strategy. nih.govchemrxiv.orgresearchgate.net This one-pot process allows for the gem-difunctionalization of organolithium reagents to generate these complex structures. nih.govchemrxiv.org

In this methodology, a tertiary nitrile, such as 2-methyl-2-phenylpropanenitrile, serves as a non-toxic and efficient electrophilic cyanide source. nih.gov The reaction is initiated by the addition of an organolithium reagent to the nitrile. The resulting tetrahedral intermediate can then fragment, releasing a more stable tertiary carbanion and forming a new nitrile. This process is driven by the relative thermodynamic stability of the anionic species. The newly formed tertiary organolithium intermediate can then be trapped by an external electrophile in an "anion-relay," leading to the formation of a quaternary center. researchgate.net This strategy avoids the use of hazardous cyanide reagents and provides a powerful tool for accessing complex nitrile-containing building blocks. nih.govchemrxiv.orgresearchgate.net

Formal Cyanoalkylation of Indoles with Cyanohydrins

The cyanoalkylation of indoles is a key transformation for the synthesis of indole-3-acetonitrile (B3204565) derivatives, which are valuable precursors for many biologically active compounds. A recently developed method achieves a formal C3 cyanoalkylation of indoles using cyanohydrins as the cyanoalkylating reagent. acs.orgacs.org

This reaction is catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and is highly atom-economical, producing only water as a byproduct. acs.org A key feature of this method is the dual role of the cyanohydrin, which acts as a source for both hydrogen cyanide (HCN) and a carbonyl compound. The B(C₆F₅)₃ catalyst is believed to promote the decomposition of the cyanohydrin through Lewis acidic activation via coordination to the cyano group. acs.org The released carbonyl compound and HCN can then react with the indole (B1671886) in a catalytic cycle to generate the indole-3-acetonitrile product. This method provides straightforward and efficient access to various indole-3-acetonitriles containing α-tertiary or quaternary carbon centers. acs.org A three-component reaction variant, using indoles, aldehydes, and acetone (B3395972) cyanohydrin, further enhances the practicality of this approach by avoiding the separate preparation of aldehyde-derived cyanohydrins. acs.org

| Indole Substrate | Cyanohydrin Source | Catalyst | Key Feature |

| Various Indoles | Aldehyde-derived cyanohydrins | B(C₆F₅)₃ | Atom-economical, water as byproduct |

| Various Indoles | Acetone cyanohydrin + Aldehyde | B(C₆F₅)₃ | One-pot three-component reaction |

This table outlines the key aspects of the tris(pentafluorophenyl)borane-catalyzed formal cyanoalkylation of indoles. acs.orgacs.org

One-Pot Preparations from Carboxylic Acids via Alkyl Bromides

A significant advancement in the synthesis of tertiary nitriles, including analogs of this compound, involves the direct, one-pot conversion from carboxylic acids. This transformation is efficiently achieved through an indium(III)-catalyzed reductive bromination of the carboxylic acid, followed by an in-situ nucleophilic substitution with a cyanide source. sci-hub.se This methodology circumvents the need to isolate the intermediate alkyl bromide, thereby improving process efficiency and atom economy.

Developed by Moriya, Sakai, and their colleagues, this procedure provides a robust route to various alkyl nitriles from their corresponding carboxylic acids. sci-hub.se The reaction is versatile, accommodating primary, secondary, and notably, sterically hindered tertiary carboxylic acids.

The general transformation proceeds in two sequential steps within a single reaction vessel:

Reductive Bromination: The carboxylic acid is first converted to an intermediate alkyl bromide. This is accomplished using a combination of an indium(III) bromide (InBr₃) catalyst, a silane reducing agent such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), and a bromine source like trimethylsilyl (B98337) bromide (Me₃SiBr). sci-hub.se

Cyanation: Following the formation of the alkyl bromide, a cyanide source is introduced. The use of trimethylsilyl cyanide (Me₃SiCN) in conjunction with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) has proven effective. The fluoride ion activates the silyl (B83357) cyanide, generating a hypervalent cyanosilicate which acts as a potent nucleophile to displace the bromide. sci-hub.se

This method is particularly valuable for the synthesis of tertiary nitriles, which can be challenging to prepare via traditional Sₙ2 pathways due to steric hindrance. The reaction likely proceeds through an Sₙ1-type mechanism involving a carbocation intermediate for tertiary substrates.

Detailed Research Findings

The efficacy of this one-pot procedure (referred to as Method B in the study) was demonstrated across a range of carboxylic acid substrates. The optimized conditions typically involve reacting the carboxylic acid with 5 mol% InBr₃, TMDS, and Me₃SiBr in a solvent like chloroform. After the initial reductive bromination is complete, the solvent is often switched to dimethylformamide (DMF) for the cyanation step, which involves the addition of Me₃SiCN and TBAF. sci-hub.se

The research highlights the successful application of this method to various structural types, including substrates with significant steric bulk, such as adamantane-1-carboxylic acid. The conversion of this tertiary carboxylic acid to adamantane-1-carbonitrile (B145659) proceeded in a good yield, underscoring the method's utility for preparing compounds with quaternary carbon centers. sci-hub.se

Below is an interactive data table summarizing the results for the synthesis of various analogous nitriles from their corresponding carboxylic acids using this one-pot reductive bromination/cyanation sequence.

Table 1. Synthesis of Analogous Nitriles from Carboxylic Acids via One-Pot Reductive Bromination and Cyanation sci-hub.se Reaction Conditions: Carboxylic acid (1.0 mmol), InBr₃ (0.05 mmol), TMDS (3.0 mmol), Me₃SiBr (1.0 mmol) in CHCl₃ at 60 °C for 2 h; then TBAF (2.0 mmol), Me₃SiCN (2.0 mmol) in DMF at 60 °C for 5 h.

| Entry | Carboxylic Acid Substrate | Product Nitrile | Yield (%) |

| 1 | 3-Phenylpropionic acid | 3-Phenylpropanenitrile | 81 |

| 2 | 3-(4-Methoxyphenyl)propanoic acid | 3-(4-Methoxyphenyl)propanenitrile | 76 |

| 3 | 4-Phenylbutanoic acid | 4-Phenylbutanenitrile | 85 |

| 4 | Cyclohexanecarboxylic acid | Cyclohexanecarbonitrile | 75 |

| 5 | Adamantane-1-carboxylic acid | Adamantane-1-carbonitrile | 72 |

The results demonstrate that the indium-catalyzed one-pot conversion is a viable and effective strategy for synthesizing a range of nitriles, including the challenging tertiary adamantane-1-carbonitrile. This provides a strong basis for its application in the synthesis of this compound from 2-(3-bromophenyl)-2-methylpropanoic acid.

Mechanistic Investigations and Reaction Pathway Elucidation for 2 3 Bromophenyl 2 Methylpropanenitrile Synthesis and Transformations

Catalytic Reaction Mechanism Studies

Transition metal catalysis is a cornerstone for the synthesis of aryl nitriles, including 2-(3-Bromophenyl)-2-methylpropanenitrile, typically through the cyanation of an aryl halide precursor. Palladium, nickel, and copper-based catalysts are most commonly employed, each exhibiting unique mechanistic features. acs.org

The primary role of transition metal catalysts in the synthesis of aryl nitriles is to facilitate the coupling of an aryl electrophile (like 3-bromophenyl derivatives) with a cyanide source. nih.gov The general catalytic cycle involves a series of steps that activate the otherwise unreactive aryl halide and enable the formation of the crucial carbon-cyanide (C-CN) bond. nih.gov Palladium catalysts are particularly well-studied and renowned for their efficiency and functional group tolerance in these transformations. acs.org Nickel catalysts have emerged as a more cost-effective alternative, often displaying unique reactivity. acs.org Copper-catalyzed cyanations, such as the Rosenmund-von Braun reaction, represent a more traditional approach but often require harsh reaction conditions. nih.gov

The choice of metal, its oxidation state, and the coordinating ligands all play a pivotal role in the efficiency of the catalytic cycle. The catalyst's function is to provide a low-energy pathway for the reaction by mediating the interaction between the reactants through the formation of transient organometallic intermediates.

| Catalyst System | Typical Precursor | Common Cyanide Source | Key Advantages | Limitations |

|---|---|---|---|---|

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Zn(CN)₂, K₄[Fe(CN)₆] | High functional group tolerance, mild conditions | High cost, sensitivity to cyanide poisoning |

| Nickel | NiCl₂, Ni(COD)₂ | KCN, NaCN | Lower cost, effective for aryl chlorides | Can require stronger reducing agents, sensitive to air/moisture |

| Copper | CuCN, CuI | CuCN (stoichiometric) | Historically significant, simple | Harsh conditions (high temp.), stoichiometric cyanide source |

The catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide, a likely route to this compound, is generally understood to proceed through a sequence of oxidative addition, transmetalation (or cyanide exchange), and reductive elimination. researchgate.net

Transmetalation/Cyanide Exchange: The bromide ligand on the Pd(II) complex is then exchanged for a cyanide group. This can occur through transmetalation if a cyanide source like Zn(CN)₂ is used, or through ligand exchange with cyanide anions (e.g., from KCN). nih.gov This step results in the formation of an Aryl-Pd(II)-Cyanide intermediate.

Reductive Elimination: The final step is the reductive elimination of the desired aryl nitrile from the Aryl-Pd(II)-Cyanide complex. In this step, the C-CN bond is formed, and the palladium catalyst is regenerated in its low-valent state (Pd(0)), allowing it to re-enter the catalytic cycle. nih.gov

Mechanistic studies have shown that cyanide can poison the catalyst by coordinating strongly to the metal center at various stages of the cycle, which can inhibit the reaction. nih.gov

The ligands coordinated to the transition metal center are not mere spectators; they play a crucial role in modulating the catalyst's reactivity and selectivity. rsc.org In the context of aryl nitrile synthesis, ligands can influence several aspects of the reaction:

Catalyst Stability and Solubility: Ligands stabilize the metal center, preventing aggregation into inactive metallic clusters and ensuring the catalyst remains soluble in the reaction medium.

Rate of Oxidative Addition: Electron-rich and sterically bulky phosphine (B1218219) ligands, for example, can promote the oxidative addition step by increasing the electron density on the metal center.

Rate of Reductive Elimination: The steric bulk of the ligands can also facilitate the reductive elimination step, which is crucial for catalyst turnover. nih.gov

Preventing Catalyst Deactivation: Certain ligands can help mitigate the poisoning effect of cyanide by modulating the electronic properties of the metal center and sterically hindering the formation of stable, inactive cyanide complexes. nih.gov

The development of specialized ligands, such as bulky biarylphosphines, has been instrumental in advancing the efficiency of palladium-catalyzed cyanation reactions, allowing them to proceed under milder conditions and with a broader range of substrates. nih.gov

Photochemical Reaction Mechanisms

Photochemical methods offer an alternative approach to the synthesis and transformation of compounds like this compound, often proceeding through radical intermediates under mild conditions.

Light-induced cyanation reactions can proceed through various radical-based mechanisms. One common strategy involves the photochemical generation of a radical species that can then react with a cyanide source. For the synthesis of a tertiary nitrile like this compound, a plausible photochemical route could involve the generation of a 2-(3-bromophenyl)propan-2-yl radical.

A general mechanism for such a transformation could be initiated by a photosensitizer. The excited photosensitizer can then abstract a hydrogen atom from a suitable precursor, or participate in a single-electron transfer (SET) process to generate the desired radical. thieme.de This radical intermediate can then be trapped by a cyano-group donor to form the final product.

For instance, a photoredox catalyst, upon excitation by visible light, can oxidize a suitable substrate to generate a radical cation, which then deprotonates to form a carbon-centered radical. This radical can then react with a cyanide source to yield the nitrile product. uni-regensburg.de

| Species | Role in the Reaction | Generation Method |

|---|---|---|

| Photosensitizer/Photocatalyst | Absorbs light and initiates the radical process | Excitation by UV or visible light |

| Carbon-centered radical | Key intermediate that reacts with the cyanide source | Hydrogen atom transfer or single-electron transfer from a precursor |

| Cyanide Source | Donates the cyano group to the radical intermediate | Various reagents, e.g., tosyl cyanide, N-cyano-N-phenyl-p-toluenesulfonamide |

Organometallic Intermediates and Their Reactivity

In palladium-catalyzed cyanation, the key intermediates are the Pd(0) species, the oxidative addition product Aryl-Pd(II)-X, and the Aryl-Pd(II)-CN complex. The stability and reactivity of these intermediates are highly dependent on the nature of the ligands, the aryl group, and the halide. For instance, the Aryl-Pd(II)-CN complex must be sufficiently reactive to undergo reductive elimination to release the product and regenerate the catalyst.

In nickel-catalyzed systems, a wider range of oxidation states, including Ni(0), Ni(I), Ni(II), and even Ni(III) and Ni(IV), have been proposed to be involved in catalytic cycles. acs.orgresearchgate.net The formation of various nickel cyanide complexes, such as [Ni(CN)₄]²⁻, can also influence the reaction, sometimes acting as catalyst reservoirs or, conversely, as deactivating species. laboratorynotes.com The reactivity of these nickel intermediates is a subject of ongoing research, with evidence suggesting that single-electron transfer pathways and the involvement of radical species may be more common than in palladium catalysis. The characterization of these intermediates is often challenging due to their transient nature, but techniques such as in situ spectroscopy and computational modeling have provided valuable insights into their structure and role in the catalytic cycle. acs.org

Reaction Stereochemistry and Regioselectivity

The stereochemical and regioselective outcomes in the synthesis and subsequent transformations of this compound are dictated by the nature of the reactants, the reaction mechanism, and the presence of directing groups on the aromatic ring. A comprehensive understanding of these factors is crucial for the controlled synthesis of desired isomers.

Stereochemistry at the Quaternary Carbon

The synthesis of this compound involves the formation of a quaternary carbon center. In the absence of chiral catalysts or auxiliaries, the direct methylation of (3-bromophenyl)acetonitrile typically results in a racemic mixture, as the incoming methyl group can attack the prochiral carbanion intermediate from either face with equal probability.

However, stereocontrol can be achieved through asymmetric synthesis methodologies. While specific studies on the asymmetric synthesis of this compound are not extensively documented, analogous reactions provide insight into potential stereoselective routes. For instance, the palladium-catalyzed asymmetric allylic alkylation of the structurally similar 2-(3-bromophenyl)-2-fluoroacetonitrile has been shown to proceed with high enantioselectivity and diastereoselectivity. In such reactions, chiral ligands coordinate to the metal catalyst, creating a chiral environment that directs the approach of the nucleophile to one face of the substrate, leading to the preferential formation of one enantiomer.

The stereochemical outcome of such reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. Below is a table summarizing representative results from the asymmetric allylic alkylation of a similar substrate, 2-(3-bromophenyl)-2-fluoroacetonitrile, which highlights the potential for achieving high stereoselectivity in the formation of related chiral nitriles.

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) |

| 1 | [Pd(allyl)Cl]₂ | (S)-tBu-PHOX | THF | 0 | 85 | 10:1 | 92 |

| 2 | [Pd(allyl)Cl]₂ | (R)-BINAP | Toluene | 25 | 78 | 8:1 | 88 |

| 3 | [Pd(allyl)Cl]₂ | (S,S)-f-Binaphane | DCM | -20 | 91 | 12:1 | 95 |

Nucleophilic substitution reactions at the quaternary carbon of this compound, if a suitable leaving group were present, would be challenging due to steric hindrance. Such reactions, when they do occur at a quaternary center, can proceed with either retention or inversion of configuration, depending on the mechanism (e.g., Sₙ1-type with a planar carbocation intermediate leading to racemization, or more complex pathways involving neighboring group participation).

Regioselectivity of Reactions on the Aromatic Ring

The regioselectivity of reactions involving the aromatic ring of this compound is primarily governed by the directing effects of the two substituents: the bromine atom and the 2-cyano-2-propyl group.

The bromine atom is an ortho-, para-directing group due to the electron-donating resonance effect of its lone pairs, which outweighs its electron-withdrawing inductive effect in stabilizing the arenium ion intermediate in electrophilic aromatic substitution. However, it is also a deactivating group.

The 2-cyano-2-propyl group [-C(CH₃)₂CN] is generally considered to be an electron-withdrawing and deactivating group due to the inductive effect of the electronegative nitrile group. Such groups typically act as meta-directors in electrophilic aromatic substitution reactions.

When both groups are present on the benzene (B151609) ring, their combined influence determines the position of further substitution. In electrophilic aromatic substitution reactions on this compound, the directing effects of the two substituents must be considered:

Position 2 (ortho to bromo, ortho to the alkylnitrile): Sterically hindered and electronically deactivated by the alkylnitrile group.

Position 4 (para to bromo, ortho to the alkylnitrile): Activated by the bromine atom but potentially sterically hindered and electronically deactivated by the adjacent alkylnitrile group.

Position 5 (meta to bromo, meta to the alkylnitrile): Deactivated by both groups.

Position 6 (ortho to bromo, meta to the alkylnitrile): Activated by the bromine atom and less sterically hindered than position 2.

Therefore, in an electrophilic aromatic substitution, the incoming electrophile would be expected to preferentially substitute at the positions ortho and para to the bromine atom, with the position meta to the 2-cyano-2-propyl group being favored. The precise product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance playing a significant role.

In the case of nucleophilic aromatic substitution, the presence of the electron-withdrawing 2-cyano-2-propyl group would activate the ring towards attack, particularly at the positions ortho and para to it. However, the bromine atom is not a particularly good leaving group under typical SₙAr conditions unless the ring is highly activated.

Metalation reactions, such as lithiation, would likely occur ortho to the bromine atom due to the directing effect of the halogen. Subsequent reaction with an electrophile would then lead to substitution at this position.

The following table summarizes the expected major regiochemical outcomes for different types of reactions on the aromatic ring of this compound.

| Reaction Type | Reagents | Expected Major Product(s) | Rationale |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Substitution primarily at C4 and C6 | The ortho-, para-directing effect of the bromine atom is dominant over the meta-directing effect of the deactivating 2-cyano-2-propyl group. Steric hindrance may influence the ortho/para ratio. |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe) | No reaction or slow substitution of Br | The ring is not sufficiently activated for SₙAr to readily occur. |

| Metalation | n-BuLi, then E⁺ | Substitution at C2 | The bromine atom directs the lithiation to the ortho position. |

Advanced Analytical Methodologies in Research on 2 3 Bromophenyl 2 Methylpropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The spectrum for 2-(3-Bromophenyl)-2-methylpropanenitrile is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the bromophenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by their position relative to the bromo and the 2-methylpropanenitrile substituents. The protons ortho, meta, and para to the substituents will have unique electronic environments, leading to complex splitting patterns, often appearing as multiplets, doublets, or triplets.

Conversely, the protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bond. This equivalence results in a single, sharp signal (a singlet) in the upfield region of the spectrum (typically δ 1.5-2.0 ppm), integrating to six protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.2 - 7.8 | Multiplet (m) | 4H |

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show signals for the quaternary carbon attached to the nitrile and phenyl groups, the two equivalent methyl carbons, the nitrile carbon, and the six carbons of the aromatic ring.

The nitrile carbon (C≡N) is characteristically found in the δ 120-125 ppm range. The carbons of the benzene (B151609) ring appear between δ 120-145 ppm, with the carbon atom directly bonded to the bromine atom (C-Br) being shifted due to the halogen's electronic effect. The quaternary carbon of the propanenitrile group would likely resonate around δ 40-50 ppm, while the equivalent methyl carbons would appear at a higher field, typically in the δ 25-30 ppm range.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~122 |

| Aromatic CH | 125 - 135 |

| Aromatic C-C(CH₃)₂CN | ~142 |

| Nitrile (C≡N) | ~123 |

| Quaternary C | ~42 |

Advanced 2D NMR Techniques for Structural Confirmation

To unequivocally confirm the structure and assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are utilized. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

An HSQC experiment would reveal correlations between directly bonded protons and carbons, allowing for the unambiguous assignment of the signals for each CH group in the aromatic ring. An HMBC experiment provides information about longer-range couplings (typically over two to three bonds). This would be crucial for confirming the connectivity between the 2-methylpropanenitrile substituent and the 3-bromophenyl ring. For instance, correlations would be expected between the methyl protons and the quaternary carbon, the nitrile carbon, and the ipso-carbon of the aromatic ring.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with very high precision. This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₀H₁₀BrN. uni.lu The theoretical monoisotopic mass for this formula is 222.99966 Da. uni.lu An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence to confirm the elemental composition and, by extension, support the proposed structure.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrN |

| Theoretical Exact Mass (Monoisotopic) | 222.99966 Da |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and semi-polar compounds. In ESI-MS, the analyte is typically ionized by protonation or the formation of adducts with cations like sodium ([M+Na]⁺). For this compound, analysis via ESI-MS in positive ion mode would be expected to produce a prominent signal for the protonated molecule, [M+H]⁺. Given the presence of two common bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the molecular ion peak would appear as a characteristic doublet, with two peaks of almost equal intensity separated by approximately 2 m/z units. This isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule. For C₁₀H₁₀BrN, the expected m/z for the [M+H]⁺ ion would be approximately 224.00694 for the ⁷⁹Br isotope. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The resulting IR spectrum is a unique molecular fingerprint, displaying absorption bands corresponding to specific bond vibrations.

For this compound, the IR spectrum provides clear evidence for its key structural features. The most characteristic absorption is that of the nitrile (C≡N) group. The carbon-nitrogen triple bond stretch is a strong and sharp band that appears in a relatively uncluttered region of the spectrum, typically between 2260 and 2220 cm⁻¹. spectroscopyonline.com This peak is a definitive marker for the presence of the nitrile functionality.

The aromatic nature of the compound is confirmed by several bands. The C-H stretching vibrations of the benzene ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring result in multiple bands in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The presence of the methyl groups is indicated by C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations are observed in the region of 3000-2850 cm⁻¹. docbrown.info The characteristic vibrations of the C-Br bond are also observable, typically appearing as a strong absorption in the fingerprint region, at lower wavenumbers (generally 600-500 cm⁻¹).

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium |

| C-Br | Stretch | 600 - 500 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can generate a three-dimensional electron density map of the molecule, from which the exact atomic positions, bond lengths, and bond angles can be determined. wikipedia.org

The application of X-ray crystallography to this compound would provide unambiguous confirmation of its molecular structure. It would reveal:

The precise geometry of the benzene ring.

The bond lengths and angles of the nitrile group and the quaternary carbon.

The conformation of the molecule in the solid state, including the torsion angles between the phenyl ring and the propanenitrile substituent.

The intermolecular interactions, such as packing forces, that govern the crystal lattice.

This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules. While X-ray crystallography is the definitive method for solid-state structure elucidation, specific crystallographic data for this compound are not widely available in the surveyed scientific literature. However, the technique remains the gold standard for such determinations should a suitable single crystal of the compound be obtained.

Table 2: Potential Structural Parameters from X-ray Crystallography

| Structural Information | Description |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-Br). |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Chromatographic Methods for Purity Assessment and Separation (e.g., Flash Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. Flash column chromatography is a widely used preparative method that allows for the rapid and efficient separation of compounds from a mixture. mit.eduorgsyn.org This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent), which is a solvent or a mixture of solvents. orgsyn.orgrochester.edu The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. mit.edu

In the purification of this compound, a crude reaction mixture would be dissolved in a minimal amount of solvent and applied to the top of a silica gel column. A solvent system, determined through preliminary analysis by thin-layer chromatography (TLC), is then passed through the column under positive pressure (often using compressed air). mit.edu Non-polar solvents like hexanes or petroleum ether are often used in combination with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to achieve optimal separation. rochester.edu

The components of the mixture travel down the column at different rates depending on their polarity. Less polar compounds have a weaker interaction with the polar silica gel and are eluted faster by the relatively non-polar mobile phase. More polar compounds interact more strongly with the stationary phase and elute later. Fractions are collected sequentially, and those containing the pure desired product, as determined by TLC analysis, are combined and concentrated to yield purified this compound. Purity can then be further assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 3: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description | Example for Nitrile Compounds |

| Stationary Phase | The solid adsorbent packed in the column. | Silica gel (40-63 µm particle size). orgsyn.org |

| Mobile Phase (Eluent) | Solvent system pushed through the column. | Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 4:1). |

| Sample Loading | Method of applying the crude mixture to the column. | Dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorbed onto a small amount of silica gel. |

| Elution | The process of passing the mobile phase through the column to separate components. | Application of positive pressure to achieve a constant and rapid flow rate. |

| Monitoring | Tracking the separation process. | Thin-Layer Chromatography (TLC) analysis of collected fractions. |

Theoretical and Computational Chemistry Studies of 2 3 Bromophenyl 2 Methylpropanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These studies provide insights into structure, stability, and reactivity.

Electronic Structure Analysis

No specific studies detailing the electronic structure analysis, such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or molecular electrostatic potential maps for 2-(3-Bromophenyl)-2-methylpropanenitrile, were found. Such analyses would be crucial for predicting the molecule's reactivity and intermolecular interaction sites.

Reaction Energetics and Transition States

There is no available research on the reaction energetics or the identification of transition states involving this compound. These computational studies are vital for mapping reaction pathways, determining activation energies, and understanding potential chemical transformations.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reaction mechanisms of chemical systems. Despite its wide application in organic chemistry, no specific DFT studies providing mechanistic insights into reactions involving this compound have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a view of the compound's conformational landscape and its interactions with other molecules, such as solvents or biological targets. No literature detailing MD simulations for this compound could be located.

Computational Spectroscopy for Property Prediction and Interpretation

Computational methods are often employed to predict and help interpret spectroscopic data (e.g., NMR, IR, UV-Vis). There are no available computational spectroscopy studies for this compound. These studies would be valuable for correlating its structural features with its spectroscopic signatures.

In Silico Design and Prediction of Novel Derivatives

Applications of 2 3 Bromophenyl 2 Methylpropanenitrile in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

In the field of organic chemistry, "building blocks" are foundational molecules from which larger, more intricate structures are assembled. 2-(3-Bromophenyl)-2-methylpropanenitrile serves as a valuable building block due to the strategic placement of its functional groups. The bromine atom on the phenyl ring is a versatile handle for various carbon-carbon bond-forming reactions, such as Suzuki and Stille couplings, allowing for the attachment of diverse molecular fragments. Simultaneously, the nitrile group can be transformed into a range of other functionalities, including amines, carboxylic acids, and ketones, further expanding its synthetic potential.

Precursor for Quaternary Carbon Centers

A significant challenge in modern organic synthesis is the construction of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms. nih.govchemrxiv.orgresearchgate.netchemrxiv.org These structural motifs are prevalent in many biologically active natural products and pharmaceuticals. The structure of this compound is inherently suited for this purpose, as the carbon atom bearing the two methyl groups and the nitrile is a quaternary center. This pre-built quaternary center can be incorporated into larger molecules, simplifying complex synthetic routes. Methodologies such as the hydroalkylation of olefins represent a direct strategy for creating new carbon-carbon bonds and forming these challenging quaternary centers. nih.gov

Intermediate in the Synthesis of Quinoline Inhibitor Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. Compounds structurally similar to this compound are crucial intermediates in the synthesis of potent quinoline-based inhibitors. For instance, the related compound 2-(4-aminophenyl)-2-methylpropanenitrile is a key intermediate for the synthesis of quinoline inhibitors targeting the PI3K/mTOR signaling pathway, which is implicated in cancer. researchgate.net The synthesis of these complex inhibitors often involves the coupling of a substituted quinoline core with a side chain derived from an α-aryl propanenitrile derivative. researchgate.net Furthermore, various 2-phenyl quinoline derivatives are being designed and synthesized as potential microbial DNA gyrase inhibitors and anticancer agents. nih.govnih.gov

Integration into Ligand Synthesis for Catalysis

In catalysis, ligands are organic molecules that bind to a central metal atom to form a catalyst complex. The structure of the ligand is critical as it influences the catalyst's activity, selectivity, and stability. The functional groups present in this compound make it an attractive starting material for the synthesis of novel ligands.

Precursor to Ligands for Olefin Polymerization Catalysis

Olefin polymerization is a large-scale industrial process that relies heavily on sophisticated catalysts. Late transition metal catalysts, in particular, have enabled the synthesis of high-performance polyolefins with diverse structures. mdpi.com The performance of these catalysts is dictated by the ligands attached to the metal center. mdpi.com The design of new ligands is an active area of research, with a focus on tuning the steric and electronic properties to control the polymerization process. While direct application of this compound in this specific area is not extensively documented, its structure offers potential. The bromine atom can be functionalized to introduce coordinating groups, and the nitrile can be modified to create different chelating arms, potentially leading to new ligand scaffolds for late transition metal polymerization catalysts.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and medicine. mdpi.comnih.govnih.gov Nitrogen-containing heterocycles are particularly prominent, forming the basis for a vast number of pharmaceuticals. mdpi.comnih.gov

Synthesis of Nitrogen-Containing Heterocycles

The nitrile functional group (-C≡N) is a powerful precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. frontiersin.org It can undergo cycloaddition reactions or be transformed into other nitrogen-containing groups that can then be cyclized. For example, nitriles are common starting materials for the synthesis of five-membered rings like triazoles and tetrazoles, as well as six-membered rings such as pyrimidines. nih.govnih.gov Through established chemical transformations, the nitrile group of this compound can be leveraged to construct these important heterocyclic systems, incorporating the bromophenyl-dimethyl fragment into the final structure. This makes it a useful starting point for creating libraries of novel heterocyclic compounds for biological screening.

Interactive Data Table: Structural Features and Synthetic Utility

| Structural Feature | Position | Synthetic Relevance | Potential Transformations |

| Bromo Group | 3-position of Phenyl Ring | Site for cross-coupling reactions | Suzuki, Stille, Buchwald-Hartwig couplings |

| gem-Dimethyl Group | α-position to Nitrile | Forms a quaternary carbon center | Incorporation into sterically hindered structures |

| Nitrile Group | Propanenitrile moiety | Precursor to N-heterocycles, amines, acids | Hydrolysis, reduction, cycloaddition |

Role in the Preparation of Sequence-Defined Macromolecules

While direct applications of this compound in the synthesis of sequence-defined macromolecules are not extensively documented in current literature, its bifunctional nature presents a hypothetical yet scientifically plausible route to such polymers. The presence of a reactive aryl bromide and a modifiable nitrile group on the same molecule allows for a theoretical two-stage approach to creating macromolecules with a defined sequence of functional units. This approach would involve an initial polymerization step, followed by a sequence-defining post-polymerization modification.